Product packaging for JWH 175(Cat. No.:CAS No. 619294-35-8)

JWH 175

Cat. No.: B588045
CAS No.: 619294-35-8
M. Wt: 327.5 g/mol
InChI Key: TYBRSILIYTUTSQ-UHFFFAOYSA-N
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Description

Overview of Synthetic Cannabinoid Compounds in Scientific Literature

Synthetic cannabinoid receptor agonists (SCRAs) are a structurally diverse class of molecules that bind to and activate cannabinoid receptors, similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. service.gov.uk In the scientific literature, these compounds are invaluable tools for investigating the endocannabinoid system, which is involved in regulating a wide array of physiological processes. Researchers utilize SCRAs to probe the structure and function of cannabinoid receptors (CB1 and CB2), to understand the downstream signaling pathways they trigger, and to explore potential therapeutic applications. service.gov.uk

Historical Context of JWH Series Research

The "JWH" series of synthetic cannabinoids is named after the late Professor John W. Huffman of Clemson University. wikipedia.org Beginning in the 1990s, Huffman's research group, with funding from the National Institute on Drug Abuse (NIDA), synthesized hundreds of cannabinoid analogs. The primary goal of this extensive research was to develop pharmacological tools to study the cannabinoid receptors and the broader endocannabinoid system. wikipedia.org These compounds, including JWH-175, were created for purely scientific and research purposes to better understand the interactions between chemical structures and their effects on cannabinoid receptors.

Classification of JWH-175 within Naphthylmethylindoles

JWH-175 belongs to the naphthylmethylindole family of synthetic cannabinoids. mdpi.com A key structural feature of this class is the linkage of a naphthalene (B1677914) ring to an indole (B1671886) core via a methylene (B1212753) bridge. mdpi.com This distinguishes it from the related naphthoylindoles, such as the well-studied JWH-018, where the two ring systems are connected by a carbonyl group. mdpi.com This seemingly minor structural modification has a significant impact on the compound's pharmacological properties.

Academic Research Significance of JWH-175 as a Prototypical SCRA

The academic research significance of JWH-175 lies primarily in its role as a prototypical naphthylmethylindole and its structural relationship to more potent SCRAs like JWH-018. Its comparatively lower affinity for cannabinoid receptors makes it a useful tool for a number of reasons. mdpi.com

Firstly, it aids in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to observe the effects on its biological activity. By comparing the binding and functional activity of JWH-175 with JWH-018, scientists can deduce the importance of the carbonyl group in the naphthoylindole series for high-affinity receptor binding. mdpi.com

Secondly, a crucial finding in the scientific literature is the in vivo bio-activation of JWH-175. mdpi.comnih.gov Research has demonstrated that when administered in living organisms, JWH-175 can be metabolized into the more potent JWH-018. mdpi.comnih.gov This discovery is of significant academic interest as it highlights the importance of metabolic studies in understanding the full pharmacological profile of a compound. It demonstrates that a less potent compound can act as a prodrug, converting to a more active substance within the body. mdpi.comnih.gov

This metabolic conversion makes JWH-175 an important subject of study in toxicology and forensic science, as the detection of JWH-175 could imply exposure to JWH-018. mdpi.comnih.gov In vivo behavioral studies have shown that JWH-175 produces effects such as reduced motor activity and impaired sensorimotor responses, though less potently than JWH-018. mdpi.comresearchgate.net These effects are now understood to be at least partially attributable to its metabolic conversion to JWH-018. mdpi.comnih.gov

Detailed Research Findings

Cannabinoid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is often expressed as the Ki value, with a lower Ki indicating a higher binding affinity. The following table summarizes the reported binding affinities of JWH-175 and, for comparison, JWH-018, for human and mouse cannabinoid receptors.

CompoundReceptorSpeciesKi (nM)Citation
JWH-175CB1Human25.8 ± 1.9 nih.gov
JWH-175CB2Human368 ± 103 nih.gov
JWH-175CB1Mouse105 ± 14 nih.gov
JWH-175CB2Mouse631 ± 136 nih.gov
JWH-018CB1Human9.5 ± 4.5 mdpi.com
JWH-018CB2Human2.94 (approx) nih.gov
JWH-018CB1Mouse18.2 ± 1.2 nih.gov
JWH-018CB2Mouse3.8 ± 0.6 nih.gov

Data presented as mean ± standard error of the mean (SEM) where available.

As the data indicates, JWH-175 consistently demonstrates a lower binding affinity (higher Ki value) for both CB1 and CB2 receptors compared to JWH-018 across both human and mouse tissues. mdpi.comnih.gov Notably, JWH-175 shows a preference for the CB1 receptor over the CB2 receptor. nih.gov

Functional Activity

Beyond binding, functional assays measure the biological response a compound elicits upon binding to a receptor. In studies using Chinese Hamster Ovary (CHO) cells transfected with human cannabinoid receptors, both JWH-175 and JWH-018 were found to be full agonists, meaning they are capable of producing a maximal biological response. mdpi.comresearchgate.net However, consistent with its lower binding affinity, JWH-175 was found to be less potent than JWH-018. mdpi.comresearchgate.net For instance, in assays measuring the inhibition of forskolin-stimulated cAMP production, JWH-175 was approximately 5.38 times less potent at the human CB1 receptor than JWH-018. mdpi.comresearchgate.net

Electrophysiological studies on mouse hippocampal slices further corroborate these findings, showing that JWH-175 is less effective at reducing the field excitatory postsynaptic potential (fEPSP) than JWH-018, an effect that is mediated by CB1 receptors. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N B588045 JWH 175 CAS No. 619294-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-pentylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBRSILIYTUTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717796
Record name 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID90717796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-35-8
Record name 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-175
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Core Structural Aspects of Jwh 175

Methodological Approaches to JWH-175 Synthesis

The synthesis of JWH-175, a naphthylmethylindole, has been documented in scientific literature. While specific clandestine manufacturing methods are not publicly detailed, established chemical synthesis principles provide a likely pathway. rsc.org The process would involve the reaction of 1-pentyl-1H-indole with a suitable 1-naphthylmethyl halide, such as 1-(bromomethyl)naphthalene, in the presence of a base. This reaction, a form of alkylation, forges the key methylene (B1212753) bridge that characterizes the compound. The synthesis was part of the work conducted by scientist John W. Huffman and his colleagues at Clemson University. wikipedia.org The goal of such academic syntheses is often to explore structure-activity relationships among cannabimimetic compounds. clemson.edu

Chemical Structural Analysis of JWH-175

JWH-175 is a member of the naphthylmethylindole class of synthetic cannabinoids. rsc.orgatrainceu.com Its formal chemical name is 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole. mdpi.comcaymanchem.com The molecule consists of a central indole (B1671886) core substituted at the nitrogen atom (position 1) with a five-carbon pentyl chain. nih.gov At position 3 of the indole ring, a methylene group (—CH₂—) links it to a naphthalene (B1677914) ring system. mdpi.comnih.govnih.gov

Table 1: Chemical Properties of JWH-175

Property Value Source(s)
Molecular Formula C₂₄H₂₅N caymanchem.combiosynth.comebiohippo.com
Molecular Weight 327.47 g/mol biosynth.comebiohippo.com
Formal Name 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole mdpi.comcaymanchem.com
Classification Naphthylmethylindole rsc.orgatrainceu.com

Comparative Structural Relations of JWH-175 with Analogues (e.g., JWH-018)

JWH-175 is structurally very similar to JWH-018, a widely known naphthoylindole. rsc.orgmdpi.comnih.gov Both compounds were developed by the same research group and share the 1-pentyl-1H-indole and naphthalene moieties. wikipedia.orgmt.gov The critical distinction between the two lies in the chemical bridge connecting the indole and naphthalene rings. rsc.orgnih.gov In JWH-018, this is a carbonyl group (C=O), making it a ketone. rsc.orgnih.gov In contrast, JWH-175 features a methylene bridge (—CH₂—) in place of the carbonyl group. mdpi.comnih.govnih.gov This substitution of a ketone with a methylene group is the defining structural difference. mdpi.com

This structural alteration places JWH-175 in the naphthylmethylindole class, while JWH-018 belongs to the naphthoylindole class. rsc.orgmt.gov Computational studies have shown that the absence of the carbonyl group in JWH-175 leads to stronger hydrophobic interactions compared to the JWH-018 group. nih.gov Another analogue, JWH-176, is structurally similar but replaces the indole ring with an indene (B144670) ring. rsc.org

Pharmacological Characterization of Jwh 175

Cannabinoid Receptor Binding Profile

The affinity of JWH-175 for cannabinoid receptors has been characterized through in vitro binding studies, revealing a specific interaction with both CB1 and CB2 receptors.

Affinity and Potency at CB1 Cannabinoid Receptors

JWH-175 demonstrates a notable binding affinity for the CB1 receptor. wikipedia.orgcaymanchem.com Competition binding experiments using Chinese Hamster Ovary (CHO) cell membranes transfected with human CB1 receptors determined a Ki value of 25.8 ± 1.9 nM for JWH-175. researchgate.netmdpi.comnih.gov In comparison, the reference compound JWH-018 exhibits a 2.71-fold higher affinity for the human CB1 receptor. researchgate.netmdpi.comnih.gov Another study reported a Ki value of 22 nM for JWH-175 at the rat CB1 receptor. wikipedia.orgresearchgate.net This indicates that while JWH-175 binds effectively to the CB1 receptor, it is less potent than its counterpart, JWH-018. wikipedia.orgresearchgate.netresearchgate.net

Affinity and Potency at CB2 Cannabinoid Receptors

The binding affinity of JWH-175 for the CB2 receptor is considerably lower than for the CB1 receptor. mdpi.comnih.gov In studies using CHO cells transfected with human CB2 receptors, JWH-175 displayed a Ki value of 363 ± 31 nM. nih.gov This demonstrates a clear preference for the CB1 receptor over the CB2 receptor. mdpi.comnih.gov

Receptor Selectivity and Comparative Binding with Other SCRAs

JWH-175 exhibits a pronounced selectivity for the CB1 receptor. The selectivity index, calculated as the ratio of the Ki value for human CB2 receptors to the Ki value for human CB1 receptors, is 14. mdpi.comnih.gov This indicates a 14-fold greater affinity for the CB1 receptor. In contrast, JWH-018 shows similar affinity for both CB1 and CB2 receptors, with a selectivity index of 0.9. mdpi.comnih.gov The structural alteration from a ketone bridge in JWH-018 to a methylene (B1212753) linker in JWH-175 leads to this weaker affinity for the CB1 receptor compared to its naphthoylindole counterpart. unodc.org

Interactive Data Table: Cannabinoid Receptor Binding Parameters

CompoundReceptorSpeciesKi (nM)IC50 (nM)
JWH-175hCB1Human25.8 ± 1.9 researchgate.netmdpi.comnih.gov72 ± 5 nih.gov
hCB2Human363 ± 31 nih.gov864 ± 61 nih.gov
mCB1Mouse33.6 ± 2.4 nih.gov
mCB2Mouse487 ± 39 nih.gov
JWH-018hCB1Human9.52 ± 0.73 nih.gov13.69 ± 1.04 nih.gov
hCB2Human8.63 ± 0.69 nih.gov11.62 ± 0.97 nih.gov
mCB1Mouse5.82 ± 0.44 nih.gov
mCB2Mouse7.13 ± 0.53 nih.gov

Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher affinity/potency.

Functional Agonist Activity at Cannabinoid Receptors

JWH-175 acts as a full agonist at cannabinoid receptors, meaning it can fully inhibit forskolin-stimulated cAMP production. researchgate.netnih.govresearchgate.net However, its potency and efficacy differ from other synthetic cannabinoids.

In Vitro Cellular Assays (e.g., cAMP accumulation)

Cyclic AMP (cAMP) accumulation assays are used to determine the functional potency of cannabinoid receptor agonists. In CHO cells expressing human CB1 or CB2 receptors, JWH-175 was found to be a full agonist, capable of completely inhibiting forskolin-stimulated cAMP production. researchgate.netnih.govresearchgate.net However, it was 5.38 times less potent at the human CB1 receptor than JWH-018. researchgate.netmdpi.comnih.govresearchgate.net Consistent with its binding affinity, JWH-175 demonstrated higher potency at CB1 receptors compared to CB2 receptors. researchgate.netmdpi.comnih.govresearchgate.net

Electrophysiological Studies in Neural Tissue (e.g., fEPSP in hippocampal slices)

Electrophysiological studies on mouse hippocampal slices have further elucidated the functional activity of JWH-175. These studies measure the field excitatory postsynaptic potential (fEPSP), an indicator of synaptic transmission. researchgate.netmdpi.com JWH-175 was found to reduce the fEPSP in the CA1 area of hippocampal slices, an effect that was blocked by a CB1 receptor antagonist, confirming its action is mediated through this receptor. mdpi.comresearchgate.net However, JWH-175 was less potent and effective in reducing fEPSP compared to JWH-018. researchgate.netmdpi.comresearchgate.net Specifically, JWH-175 is approximately 10 times less potent than JWH-018 in inhibiting fEPSP. mdpi.com JWH-018 showed significant effects at concentrations of 0.1 µM, whereas JWH-175 did not affect fEPSP at concentrations between 0.01-0.3 µM. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship of JWH-175 reveals crucial insights into its interaction with cannabinoid receptors.

Research into the structure-activity relationships of JWH-series compounds has demonstrated that modifications to various parts of the molecule significantly impact receptor binding affinity. While JWH-175 itself has a pentyl chain attached to the indole (B1671886) nitrogen, studies on related compounds show that the length of this N-1 alkyl chain influences CB1 and CB2 receptor binding. service.gov.uk For instance, in the broader class of cannabimimetic indoles, altering the N-1 alkyl chain length can modulate receptor affinity. service.gov.uk

Furthermore, substitutions on the naphthalene (B1677914) ring system can also affect potency. While JWH-175 has an unsubstituted naphthyl group, the introduction of substituents at the 4-position of the naphthyl ring in related naphthylmethylindoles can result in potency that more closely resembles that of the more potent naphthoylindoles. wikipedia.orgunodc.org For example, the addition of 4-alkoxy or 4-halo-substituents to the 1-naphthyl head group has been shown to produce active cannabimimetic compounds. unodc.org

Studies on related indole-based synthetic cannabinoids have also explored the impact of substitutions at various positions on the indole core. For instance, small substituents at the 2-position of the indole ring, such as a methyl group, have been shown to retain good binding activity. mdpi.com

A defining structural feature of JWH-175 is the methylene linker connecting the indole and naphthalene moieties, which contrasts with the carbonyl linker in JWH-018. nih.gov This difference is a key determinant of its receptor affinity. The replacement of the ketone bridge with a methylene linker in JWH-175 leads to a weaker affinity for the CB1 receptor compared to its naphthoylindole counterpart, JWH-018. unodc.org

In vitro binding studies have consistently shown that JWH-175 has a lower affinity for both human and mouse CB1 and CB2 receptors when compared to JWH-018. mdpi.comnih.govnih.gov Specifically, JWH-175 displays a Ki value of 22 nM for the rat CB1 receptor, whereas JWH-018 has a Ki of 9.5 + 4.5 nM. mdpi.com In studies using human CB1 receptors, JWH-175 had a Ki of 25.8 ± 1.9 nM, while JWH-018 showed a 2.71-fold higher affinity. mdpi.com This reduced affinity is also observed at mouse CB1 receptors, where JWH-175 has a 5.77-fold lower affinity than JWH-018. nih.gov

The difference in affinity is even more pronounced at the CB2 receptor. nih.gov JWH-175 exhibits a preference for the CB1 receptor over the CB2 receptor, with a selectivity index of 14 for human receptors. mdpi.comnih.gov In contrast, JWH-018 shows similar affinity for both CB1 and CB2 receptors. nih.gov

Functionally, JWH-175 acts as a full agonist at both CB1 and CB2 receptors, meaning it can fully inhibit forskolin-stimulated cAMP production. nih.govresearchgate.net However, it is less potent than JWH-018. nih.govresearchgate.net For instance, at human CB1 receptors, JWH-175 was found to be 5.38 times less potent than JWH-018. nih.govresearchgate.net

Table 1: Comparison of Binding Affinities (Ki) and Potencies (EC50) of JWH-175 and JWH-018

CompoundReceptorSpeciesKi (nM)EC50 (nM)
JWH-175CB1Human25.8 ± 1.9 mdpi.com38.2 ± 3.4 nih.gov
JWH-018CB1Human9.5 ± 4.5 mdpi.com7.1 ± 1.4 nih.gov
JWH-175CB2Human362 ± 59 nih.gov114 ± 11 nih.gov
JWH-018CB2Human8.9 ± 2.6 nih.gov10.3 ± 1.2 nih.gov
JWH-175CB1Mouse40.4 ± 4.2 nih.govN/A
JWH-018CB1Mouse7.0 ± 0.9 nih.govN/A
JWH-175CB2Mouse213 ± 27 nih.govN/A
JWH-018CB2Mouse11.2 ± 1.8 nih.govN/A

Computational studies provide further understanding of the interactions between JWH-175 and the CB1 receptor at a molecular level. Molecular docking simulations have been employed to compare the binding of JWH-175 and its analogs with that of JWH-018 and related compounds.

These studies suggest that naphthylmethylindoles, like JWH-175, primarily interact with the CB1 receptor through aromatic or π–π stacking interactions, rather than hydrogen bonding. nih.gov Docking studies of JWH-175 analogs (the C4-JWH-175 group) revealed π–π stacking interactions with residues such as Phe174 and Phe268, along with several key hydrophobic interactions. nih.gov

When comparing the JWH-175 group of compounds (with the methylene linker) to the JWH-018 group (with the carbonyl linker), computational analyses of binding free energies (ΔG) show that the JWH-175 structures generally have more negative and thus more favorable ΔGs. nih.gov This indicates a potentially better binding profile for the methylene-linked compounds in these simulations, although this contrasts with the in vitro binding affinity data. nih.gov

Docking poses indicate that ligands in the JWH-175 group occupy similar positions within the CB1 receptor's binding pocket. nih.gov The pentyl chain attached to the indole nitrogen of JWH-175 is positioned between transmembrane helices 2 (TM2) and 3 (TM3) of the receptor. nih.gov

Metabolic Pathways and Biotransformation of Jwh 175

In Vitro Metabolic Profiling

In vitro studies utilizing human liver microsome systems have been instrumental in characterizing the initial metabolic steps of JWH-175. These experiments aim to identify the primary enzymes involved and the range of metabolites produced.

Characterization in Human Liver Microsome Systems

Studies using human liver microsomes (HLMs) have shown that JWH-175 undergoes metabolic transformation. mdpi.comresearchgate.netwikipedia.org These in vitro systems mimic the hepatic metabolism that occurs in the human body, allowing for the identification of metabolic pathways without the complexities of in vivo systems. Incubation of JWH-175 with HLMs has revealed the formation of various metabolites, indicating the involvement of cytochrome P450 (CYP) enzymes. mdpi.comdshs-koeln.de Specifically, CYP3A4 and CYP3A5 have been identified as key isoenzymes involved in the metabolism of JWH-175, including the formation of JWH-018. mdpi.com Other CYP isoforms such as CYP2C9, CYP2C19, and CYP2D6 also contribute to the formation of certain metabolites, albeit to a lesser extent. mdpi.com

Identification of Phase I and Phase II Metabolites

In vitro metabolic profiling of JWH-175 in HLMs has led to the identification of both Phase I and Phase II metabolites. Phase I metabolism primarily involves oxidation reactions. Ten Phase I metabolites common to both JWH-018 and JWH-175 have been identified in in vitro studies. mdpi.com These include di-hydroxylated metabolites, dehydrogenated-mono-hydroxylated metabolites, and mono-hydroxylated metabolites. mdpi.com Carbonyl formation on the methylene (B1212753) bridge of JWH-175, leading to the formation of JWH-018, has also been observed in vitro. dshs-koeln.de While Phase II metabolism, such as glucuronidation, is a significant pathway for many synthetic cannabinoid metabolites, studies on JWH-175 specifically highlight the formation of Phase I products as key initial steps. mdpi.comnih.gov

Interactive Table: In Vitro Phase I Metabolites of JWH-175

Metabolite TypeNumber of Metabolites Identified (Common with JWH-018)Primary CYP Isoenzymes Involved
Di-hydroxylated3CYP3A4, CYP3A5
Dehydrogenated-mono-OH4CYP3A4, CYP3A5
Mono-hydroxylated3CYP3A4, CYP3A5, CYP2C9, CYP2C19, CYP2D6
Carbonyl Formation (JWH-018)1Not explicitly specified in search results for in vitro formation, but CYP3A4 and CYP3A5 are involved in its formation from JWH-175. mdpi.com

In Vivo Metabolic Studies in Preclinical Animal Models

In vivo studies, particularly in preclinical animal models like mice, provide valuable insights into the metabolic fate of JWH-175 within a living system, including the distribution and excretion of the parent compound and its metabolites. mdpi.comresearchgate.netwikipedia.org

Analysis of Metabolites in Biological Matrices (e.g., mouse plasma, urine)

Analysis of biological matrices such as plasma and urine from mice administered JWH-175 has been conducted using techniques like liquid chromatography–triple quadrupole mass spectrometry (LC-QqQ). mdpi.comsemanticscholar.org These studies have confirmed the presence of JWH-175 and its metabolites in these matrices. mdpi.comresearchgate.netwikipedia.org The metabolic profile observed in vivo in mice urine and plasma shares similarities with the in vitro findings, including the presence of hydroxylated metabolites. mdpi.comunife.itresearchgate.net The identification of metabolites in urine is particularly important for forensic toxicology, as urine is a commonly tested biological sample. mdpi.comnih.gov

Bio-activation Pathways: Formation of JWH-018 in Animal Models

A significant finding from in vivo studies in mice is the rapid bio-activation of JWH-175 to JWH-018. mdpi.comresearchgate.netnih.govwikipedia.orgresearchgate.net This conversion is crucial because JWH-018 is a more potent cannabinoid receptor agonist than JWH-175. mdpi.comresearchgate.netwikipedia.org The formation of JWH-018 in mice blood suggests that the in vivo effects observed after JWH-175 administration are, at least in part, attributable to its bio-activation to JWH-018. mdpi.comresearchgate.netnih.govresearchgate.net This metabolic conversion highlights a critical bio-activation pathway for JWH-175 in vivo.

Interactive Table: Bio-activation of JWH-175 in Mouse Blood

Parent CompoundMetabolite FormedRelative Potency (compared to JWH-175)Observed In Vivo Matrix
JWH-175JWH-018More potentBlood

Academic Implications of JWH-175 Metabolism for Forensic and Research Purposes

The metabolic profile of JWH-175, particularly its bio-activation to JWH-018, carries significant implications for both forensic and research applications. mdpi.comresearchgate.netnih.govwikipedia.org For forensic purposes, identifying JWH-175 and its metabolites, including JWH-018, in biological samples is essential for confirming exposure. mdpi.comnih.govnih.gov The presence of JWH-018 as a metabolite of JWH-175 is a key finding that informs toxicological investigations. mdpi.comresearchgate.net Understanding the metabolic pathways and identifying specific metabolites that are excreted in easily accessible biological matrices like urine is crucial for developing effective drug testing methods. nih.govunife.it

From a research perspective, the metabolic relationship between JWH-175 and JWH-018 provides valuable insights into the structure-activity relationships of synthetic cannabinoids and their in vivo effects. mdpi.comnih.gov It underscores the importance of investigating the in vivo metabolism of synthetic cannabinoids to fully understand their pharmacological and toxicological profiles. mdpi.comnih.gov The knowledge gained from studying JWH-175 metabolism contributes to the broader understanding of how novel psychoactive substances are processed by the body and can aid in the identification and characterization of new synthetic cannabinoids and their active metabolites. dshs-koeln.denih.gov

Analytical Methodologies for Detection and Identification of Jwh 175

Chromatographic Separation Techniques

Chromatographic methods are essential for separating JWH-175 from complex matrices and other co-eluting compounds before detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of synthetic cannabinoids, including JWH-175, in various matrices such as biological samples and seized materials actamedica.orgresearchgate.netnih.govresearchgate.net. LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry researchgate.net. This technique allows for trace analysis and is suitable for both qualitative and quantitative analysis of synthetic cannabinoids at low concentrations in complex mixtures researchgate.net. A validated LC-MS/MS method has been used to determine JWH-175 and its metabolites in biological matrices, demonstrating specificity, sensitivity, and accuracy mdpi.com. Multiple reaction monitoring (MRM) is often used as the acquisition mode in LC-MS/MS for enhanced selectivity mdpi.com. LC-MS/MS methods have been developed and validated for the quantification of synthetic cannabinoids in urine samples and seized materials actamedica.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique used for the identification of synthetic cannabinoids in seized materials acs.orgresearchgate.netgcms.cz. GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, followed by detection and identification using mass spectrometry nih.gov. While widely used, GC-MS can present challenges for synthetic cannabinoids due to potential thermal degradation of some analogues in the injection port or during analysis rsc.org. Some synthetic cannabinoids may also undergo transesterification when dissolved in certain solvents like methanol (B129727) or ethanol (B145695) under GC-MS conditions rsc.org. Despite these challenges, GC-MS remains a valuable tool, and databases of GC-MS spectral data are available to assist in the identification of forensic drug standards caymanchem.comuncg.edu.

Advanced Spectrometric Approaches for JWH-175 Detection

Beyond standard GC-MS and LC-MS/MS, advanced spectrometric approaches can be applied for the detection of synthetic cannabinoids. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) can be used for the identification of metabolites and the investigation of their fragmentation patterns researchgate.net. Surface-enhanced Raman spectroscopy (SERS) is another surface spectroscopic technique that can amplify Raman scattering, enabling the detection of trace analytes and discriminating between structurally similar compounds acs.org. While research on SERS for JWH-175 specifically was not prominently found in the provided results, SERS has been applied to the detection of other synthetic cannabinoids like JWH-018 acs.org.

Sample Preparation Protocols for Various Matrices (e.g., seized materials, research samples)

Effective sample preparation is crucial for the successful analysis of JWH-175 in different matrices. For seized materials, which can be heterogeneous mixtures often sprayed onto herbal substances, appropriate sample preparation is necessary to account for variations in drug content rsc.org. Samples can be dissolved in HPLC mobile phase or methanol for HPLC analysis rsc.org. For biological matrices like urine and plasma in research studies, liquid-liquid extraction is a common sample preparation technique mdpi.comdshs-koeln.de. Internal standards are typically added during sample preparation to aid in quantification and method validation actamedica.orgmdpi.comdshs-koeln.de. Enzymatic hydrolysis may be performed for biological samples to analyze glucuronidated metabolites dshs-koeln.deoup.com. Solid-phase extraction (SPE) is also utilized for sample clean-up and concentration in biological matrices like urine .

Method Validation and Quantitative Analysis Considerations in Research Settings

Method validation is a critical step in ensuring the reliability and accuracy of analytical methods for JWH-175 in research settings. Validation parameters typically include specificity, sensitivity, limits of detection (LOD) and quantification (LOQ), linearity, accuracy, precision (intraday and interday), recovery, matrix effect, and robustness actamedica.orgmdpi.comresearchgate.net. LOD and LOQ values are determined to establish the lowest concentrations that can be reliably detected and quantified actamedica.orgmdpi.com. Linearity is assessed by constructing calibration curves with known concentrations of the analyte actamedica.organnexpublishers.com. Accuracy and precision evaluate how close the measured values are to the true values and the reproducibility of the measurements, respectively actamedica.orgmdpi.comresearchgate.net. Recovery studies determine the efficiency of the extraction process actamedica.orgmdpi.com. Matrix effects, such as ion suppression or enhancement in mass spectrometry, are also evaluated mdpi.comresearchgate.netannexpublishers.com. Robustness assesses the method's ability to remain unaffected by small, deliberate variations in method parameters mdpi.com. Quantitative analysis in research settings often involves the use of calibration curves and internal standards to determine the concentration of JWH-175 and its metabolites in samples actamedica.orgresearchgate.netmdpi.comannexpublishers.com.

Challenges in Analytical Detection of Emerging SCRAs, including JWH-175

The analytical detection of synthetic cannabinoid receptor agonists (SCRAs), including JWH-175, faces several challenges. The rapid proliferation and structural diversity of new SCRA analogues make it difficult for analytical methods and libraries to keep pace actamedica.orgacs.orgnih.gov. Structural similarities and isomeric forms among different SCRAs can lead to co-elution and overlapping mass spectra in chromatographic analyses, complicating identification actamedica.org. Obtaining reference materials for newly emerging compounds can also be challenging or impossible actamedica.org. Some synthetic cannabinoids are heat-unstable and may degrade during GC-MS analysis actamedica.org. The heterogeneity of seized materials, where the drug is often unevenly distributed on plant matter, requires careful sample preparation rsc.org. Traditional immunoassay screening methods may not detect newer analogues nih.govd-nb.info. The bioactivation of some SCRAs, like the conversion of JWH-175 to the more potent JWH-018, adds another layer of complexity to analysis and interpretation mdpi.comdshs-koeln.deresearchgate.net. Untargeted screening strategies and advanced mass spectrometric techniques are being explored to address these challenges nih.govnih.gov.

Preclinical Research Models and Pharmacodynamic Endpoints Non Human

In Vitro Cell-Based Systems for Pharmacodynamic Evaluation

In vitro studies using cell lines transfected with human cannabinoid receptors have provided insights into the binding affinity and functional activity of JWH-175 at the CB1 and CB2 receptors. Competition binding experiments in CHO cells transfected with human CB1 receptors revealed a Ki value for JWH-175 of 25.8 ± 1.9 nM. mdpi.comnih.gov JWH-175 demonstrated a higher affinity for human CB1 receptors compared to human CB2 receptors, with a selectivity index (ratio of Ki for CB2 to Ki for CB1) of 14. mdpi.com Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP production in CHO cells transfected with human CB1 or CB2 receptors, have shown that JWH-175 acts as a full agonist at these receptors. mdpi.comresearchgate.net JWH-175 was found to be less potent at human CB1 receptors compared to JWH-018. mdpi.comresearchgate.net

In agreement with binding data, JWH-175 reduced field excitatory postsynaptic potentials (fEPSP) in mouse hippocampal slices, albeit less effectively than JWH-018. mdpi.comnih.govresearchgate.netnih.gov

Data from in vitro binding and functional studies are summarized in the table below:

ReceptorSpeciesAssay TypeKi (nM) or PotencyEfficacy (% Inhibition of cAMP)Reference
CB1HumanCompetition Binding25.8 ± 1.9- mdpi.comnih.gov
CB2HumanCompetition Binding>360- mdpi.com
CB1HumancAMP Inhibition (CHO cells)Less potent than JWH-018Full agonist (complete inhibition) mdpi.comresearchgate.net
CB2HumancAMP Inhibition (CHO cells)Lower potency than CB1Full agonist (complete inhibition) mdpi.com
CB1RatCompetition Binding22 ± 2- mdpi.comresearchgate.net
CB1MousefEPSP (Hippocampal Slices)Less effective than JWH-018- mdpi.comnih.govresearchgate.netnih.gov

In Vivo Animal Model Studies of JWH-175 Activity

In vivo studies, primarily conducted in rodents, have investigated the behavioral and physiological effects of JWH-175, contributing to the understanding of its pharmacodynamic profile in a living system.

Evaluation of Locomotor Activity in Rodent Models

Studies evaluating locomotor activity in mice using the open-field test have shown that JWH-175 can significantly decrease activity. semanticscholar.orgbiomolther.orgnih.gov This effect was observed at doses such as 0.5 mg/kg and was particularly evident during acute exposure to the drug. semanticscholar.orgbiomolther.orgnih.gov For instance, mice treated with 0.1 mg/kg of JWH-175 showed decreased distance moved on treatment day 1, and those treated with 0.5 mg/kg showed decreased movement on treatment days 1 and 3. semanticscholar.orgbiomolther.org This alteration in locomotor activity was not observed during repeated treatment and abstinence periods. semanticscholar.orgbiomolther.orgnih.gov The decrease in locomotor activity is consistent with the known effects of some cannabinoid receptor agonists which can cause hypomotility. biomolther.org

In the drag test in mice, systemic administration of JWH-175 (0.01–30 mg/kg) exhibited a biphasic effect on motor activity, facilitating it at a low dose (0.1 mg/kg) and inhibiting it at higher doses (6–30 mg/kg). mdpi.com

Assessment of Conditioned Place Preference in Rodent Models

Conditioned Place Preference (CPP) is a widely used animal model to assess the rewarding or aversive properties of drugs. Studies have investigated the ability of JWH-175 to induce CPP in rodents. In rats, JWH-175 (0.1 mg/kg) produced significant CPP. semanticscholar.orgbiomolther.orgnih.gov Similarly, mice treated with JWH-175 at 0.1 mg/kg showed CPP towards the drug-paired environment. biomolther.org In contrast, other synthetic cannabinoids like JWH-030 and JWH-176 failed to produce significant CPP in these studies. biomolther.org These findings suggest that JWH-175 may possess abuse potential. semanticscholar.orgbiomolther.orgnih.gov

Data from CPP studies are summarized below:

SpeciesDose (mg/kg)OutcomeReference
Rat0.1Significant CPP semanticscholar.orgbiomolther.orgnih.gov
Mouse0.1Significant CPP biomolther.org

Other Behavioral and Physiological Pharmacodynamic Parameters in Animal Studies

Beyond locomotor activity and CPP, in vivo studies have examined other behavioral and physiological effects of JWH-175 in animal models. JWH-175 has been shown to impair sensorimotor responses, reduce breath rate, and increase pain threshold to mechanical stimuli in mice. mdpi.comnih.govresearchgate.netnih.gov These effects appear to be less potent compared to those induced by JWH-018. mdpi.comnih.govresearchgate.netnih.gov JWH-175 also dose-dependently reduced the visual placing response in mice. nih.gov

Future Research Directions and Unexplored Areas for Jwh 175

Refined Characterization of JWH-175 Receptor Interactions

Initial in vitro studies have provided a foundational understanding of JWH-175's interaction with cannabinoid receptors. JWH-175 has demonstrated agonist activity at both human and mouse CB1 and CB2 receptors. However, its affinity and potency are reported to be lower compared to the well-known synthetic cannabinoid JWH-018, particularly at CB2 receptors. wikipedia.orgflybase.orgguidetopharmacology.org JWH-175 has shown a preference for the CB1 receptor over the CB2 receptor, a characteristic that distinguishes it from JWH-018, which exhibits similar affinity for both receptor subtypes. flybase.org

A study comparing the binding and functional parameters of JWH-175 and JWH-018 at human and mouse CB1 and CB2 receptors revealed the following data:

CompoundReceptorSpeciesBinding Affinity (Ki ± SEM)Functional Potency (EC50 ± SEM)
JWH-175CB1Human25.8 ± 1.9 nM flybase.org17.3 ± 1.5 nM flybase.org
JWH-018CB1Human9.5 ± 4.5 nM wikidata.org3.21 ± 0.9 nM flybase.org
JWH-175CB2Human359.1 ± 21.6 nM flybase.org161.5 ± 15.6 nM flybase.org
JWH-018CB2Human10.9 ± 3.7 nM flybase.org3.62 ± 0.7 nM flybase.org
JWH-175CB1Mouse54.8 ± 5.1 nM flybase.orgNot specified in source
JWH-018CB1Mouse9.5 ± 4.5 nM wikidata.orgNot specified in source
JWH-175CB2Mouse316.2 ± 19.1 nM flybase.orgNot specified in source
JWH-018CB2Mouse11.1 ± 3.9 nM flybase.orgNot specified in source

Note: Ki values are in nM, and EC50 values are in nM. Data are presented as mean ± SEM.

Future research should delve deeper into the intricacies of JWH-175's receptor interactions. This includes comprehensive studies on downstream signaling pathways activated by JWH-175 beyond canonical G protein coupling, exploring potential biased agonism. Further investigation into the kinetics of JWH-175 binding and dissociation from cannabinoid receptors could provide insights into the duration and nature of its effects. Additionally, given that some cannabinoids interact with other receptors like GPR18 and GPR55, research characterizing JWH-175's potential activity at these and other non-cannabinoid receptors is warranted to fully understand its pharmacological profile and potential "off-target" effects. nih.govwikipedia.org

Development of Advanced Analytical Techniques for SCRAs

The dynamic landscape of synthetic cannabinoids necessitates continuous advancements in analytical techniques for their detection and identification. While routine methods like GC-MS and FT-IR are employed, advanced tools such as NMR and high-resolution LC-MS/MS are often required for the definitive structural elucidation of novel substances. Current time information in Dodge County, US. The rapid emergence of new SCRAs with modified chemical structures presents a significant challenge for analytical laboratories. Current time information in Dodge County, US.wikipedia.org

Future research in this domain should focus on developing and refining analytical methods specifically tailored for JWH-175 and its metabolites in various complex matrices, including biological samples (e.g., blood, urine, oral fluid) and seized materials. Current time information in Dodge County, US.wikipedia.orgwikipedia.org This includes improving sample preparation techniques to enhance sensitivity and specificity, as well as developing rapid screening methods that can keep pace with the evolving structures of synthetic cannabinoids. wikipedia.orgwikipedia.org The development of robust and validated quantitative methods for JWH-175 in biological samples is particularly important for pharmacokinetic studies and forensic toxicology. wikipedia.org Research into the use of advanced hyphenated techniques and the creation of comprehensive spectral databases for JWH-175 and its known and predicted metabolites would significantly aid in their identification and characterization.

Further Elucidation of Novel Metabolic Pathways and Metabolite Activity

Metabolism plays a critical role in determining the duration and nature of a compound's in vivo effects. Initial metabolic studies on JWH-175 have revealed that it undergoes rapid bioactivation to JWH-018 in mice blood, suggesting that some of its in vivo effects may be attributable to the formation of this more potent metabolite. wikipedia.orgflybase.orgguidetopharmacology.org In vitro metabolic studies using human liver microsomes and in vivo studies in mice have provided preliminary insights into its metabolic fate. wikipedia.orgflybase.orgguidetopharmacology.org

Continued Research into the Structure-Activity Relationships of Naphthylmethylindoles

JWH-175 is a member of the naphthylmethylindole class of synthetic cannabinoids, which are structurally related to naphthoylindoles like JWH-018. nih.govwikipedia.org Structure-activity relationship (SAR) studies have been instrumental in understanding how structural modifications to cannabinoid scaffolds influence their binding affinity, potency, and efficacy at cannabinoid receptors. nih.govnih.govnih.govwikipedia.orguni.lu The structural difference between JWH-175 (featuring a methylene (B1212753) bridge) and JWH-018 (with a ketone bridge) and the resulting differences in receptor interaction and the prodrug relationship highlight the importance of subtle structural variations. flybase.orgwikipedia.org

Q & A

Q. What are the primary pharmacological targets of JWH 175, and how do researchers validate receptor binding specificity?

this compound, a synthetic cannabinoid receptor agonist, primarily targets CB1 and CB2 receptors. To validate binding specificity, researchers use competitive binding assays with radiolabeled ligands (e.g., [³H]CP-55,940) and selectivity screens against off-target receptors (e.g., TRPV1, opioid receptors). Dose-response curves and IC₅₀ values are calculated to confirm affinity . For reproducibility, detailed protocols for membrane preparation, incubation conditions, and data normalization must align with established standards (e.g., IUPHAR guidelines) .

Q. What experimental models are recommended for assessing the behavioral effects of this compound in vivo?

Rodent self-administration paradigms and conditioned place preference (CPP) tests are standard. For example, Assessment of the Abuse Liability of Synthetic Cannabinoid Agonists JWH-030, JWH-175, and JWH-176 (2015) used a fixed-ratio schedule to measure lever-press responses in mice. Key considerations:

  • Dose selection based on prior pharmacokinetic studies to avoid ceiling/floor effects.
  • Inclusion of inactive levers to distinguish specific drug-seeking behavior from general activity .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Follow these steps:

Synthesis : Document reaction conditions (e.g., solvent purity, catalyst ratios, temperature).

Characterization : Use NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>98%).

Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo behavioral potency of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. To address this:

  • Conduct pharmacokinetic profiling : Measure plasma/brain concentrations post-administration via LC-MS/MS.
  • Test metabolites (e.g., hydroxylated derivatives) in receptor assays.
  • Use computational modeling to predict bioavailability and binding kinetics .

Q. What methodological strategies optimize the detection of this compound in complex biological matrices?

Combine solid-phase extraction (SPE) with LC-MS/MS for high sensitivity. Key parameters:

  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Fragmentation : Monitor precursor → product ions (e.g., m/z 335 → 155, 127).
  • Validation : Include matrix-matched calibration curves and assess recovery rates (aim for >85%) .

Q. How can researchers design studies to investigate long-term neuroadaptive changes induced by this compound?

Adopt a longitudinal design with:

  • Behavioral endpoints : Cognitive flexibility (e.g., reversal learning tasks), anxiety-like behavior (elevated plus maze).
  • Molecular assays : qPCR for CB1 receptor mRNA, immunohistochemistry for synaptic markers (e.g., PSD-95).
  • Statistical rigor : Use mixed-effects models to account for intra-subject variability and missing data .

Data Contradiction Analysis

Q. How to interpret conflicting results in this compound’s abuse liability across studies?

Variability may stem from differences in:

  • Species/strain : Mice vs. rats; C57BL/6J vs. Sprague-Dawley.
  • Dosing regimens : Acute vs. chronic exposure.
  • Behavioral protocols : Fixed-ratio vs. progressive-ratio schedules.
    Solution : Perform a meta-analysis adjusting for these variables and report effect sizes (e.g., Cohen’s d) .

Methodological Best Practices

  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .
  • Data transparency : Deposit raw data in repositories like Figshare or Zenodo, with detailed metadata .
  • Peer review : Pre-submission validation of statistical methods using tools like GRIM or SPRITE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.